molecular formula C7H11NO5 B1377881 1-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1427358-60-8

1-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No. B1377881
CAS RN: 1427358-60-8
M. Wt: 189.17 g/mol
InChI Key: HEQQLMIYMDQAPT-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.3]heptane oxalate (2:1) is a chemical compound with the CAS Number: 1523606-38-3 . It has a molecular weight of 288.3 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is available in solid or liquid form .


Molecular Structure Analysis

The InChI code for 1-Oxa-6-azaspiro[3.3]heptane oxalate is 1S/2C5H9NO.C2H2O4/c21-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h26H,1-4H2; (H,3,4) (H,5,6) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Oxa-6-azaspiro[3.3]heptane oxalate is a solid or liquid at room temperature . It’s slightly soluble in water . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts have been improved, providing a more stable and soluble product compared to its oxalate counterpart. This advancement facilitates access to a broader range of reaction conditions, enhancing the utility of spirobicyclic compounds in chemical synthesis (Haas et al., 2017).

Drug Discovery Applications

  • Azaspiro[3.3]heptanes as Drug Discovery Modules : Azaspiro[3.3]heptanes have been explored as promising building blocks in drug discovery, offering novel routes to synthesize multifunctional molecules. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a versatile entry point to novel compounds, potentially enhancing the chemical space accessible to piperidine ring systems (Meyers et al., 2009).

  • Antibacterial and Antitubercular Agents : Novel azaspiro analogs of linezolid have been designed, synthesizing compounds that replace the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane. These compounds have demonstrated mixed antibacterial and antitubercular profiles, highlighting the potential of azaspiro[3.3]heptane derivatives as effective antimicrobial agents (Gadekar et al., 2016).

  • Antitumor Activity : The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their evaluation for antitumor activity have provided insights into their potential as anticancer agents. Preliminary results showed moderate to potent activity against various cancer cell lines, with certain compounds emerging as promising candidates for further development (Yang et al., 2019).

Chemical Synthesis Innovations

Advancements in the chemical synthesis of spirocyclic compounds, including 1-oxa-6-azaspiro[3.3]heptane derivatives, have led to the development of efficient synthetic routes. These routes facilitate the construction of complex molecules with potential applications in medicinal chemistry, such as the development of novel angular spirocyclic azetidines (Guerot et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQLMIYMDQAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.3]heptane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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